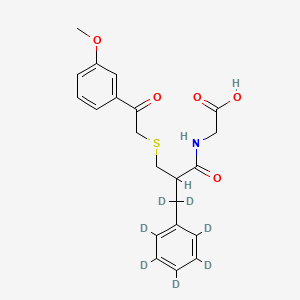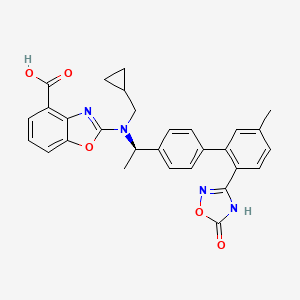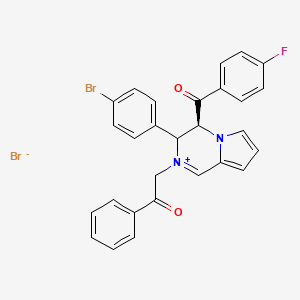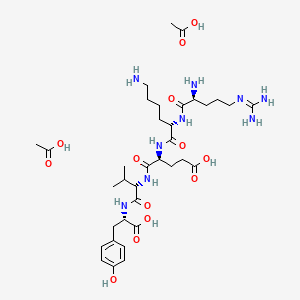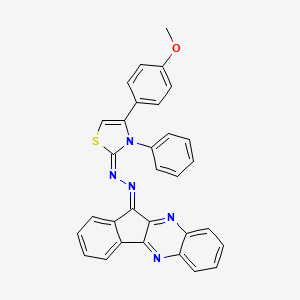
Apoptotic agent-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Apoptotic agent-3 is a compound known for its ability to induce apoptosis, a form of programmed cell death Apoptosis is a crucial process in maintaining cellular homeostasis and eliminating damaged or unwanted cells
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of apoptotic agent-3 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. Common synthetic routes may involve the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pH control. Detailed synthetic protocols are often proprietary and vary depending on the desired purity and yield.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assessment.
Análisis De Reacciones Químicas
Types of Reactions: Apoptotic agent-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Apoptotic agent-3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Employed in studies of cell death mechanisms and cellular responses to stress.
Medicine: Investigated for its potential in cancer therapy, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the development of pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The mechanism of action of apoptotic agent-3 involves the activation of apoptotic pathways within cells. This compound can trigger both intrinsic and extrinsic pathways of apoptosis. The intrinsic pathway is activated by internal signals such as DNA damage, leading to the release of cytochrome c from mitochondria and activation of caspases. The extrinsic pathway is initiated by external signals binding to death receptors on the cell surface, leading to the formation of death-inducing signaling complexes and activation of caspases .
Comparación Con Compuestos Similares
Apoptotic agent-3 can be compared with other pro-apoptotic compounds such as:
Raptinal: Known for its rapid induction of apoptosis and distinct mechanism of action.
Curcumin: A natural compound with pro-apoptotic properties, often used in combination with other agents.
Resveratrol: Another natural compound that induces apoptosis through various pathways.
Uniqueness: this compound is unique due to its specific molecular targets and pathways involved in inducing apoptosis. Its ability to selectively induce cell death in cancer cells makes it a promising candidate for therapeutic applications.
Propiedades
Fórmula molecular |
C31H21N5OS |
|---|---|
Peso molecular |
511.6 g/mol |
Nombre IUPAC |
(E)-N-[(E)-indeno[1,2-b]quinoxalin-11-ylideneamino]-4-(4-methoxyphenyl)-3-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C31H21N5OS/c1-37-22-17-15-20(16-18-22)27-19-38-31(36(27)21-9-3-2-4-10-21)35-34-29-24-12-6-5-11-23(24)28-30(29)33-26-14-8-7-13-25(26)32-28/h2-19H,1H3/b34-29+,35-31+ |
Clave InChI |
WAEQWWIOOILUGW-VFHYRVMQSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C2=CS/C(=N/N=C/3\C4=CC=CC=C4C5=NC6=CC=CC=C6N=C53)/N2C7=CC=CC=C7 |
SMILES canónico |
COC1=CC=C(C=C1)C2=CSC(=NN=C3C4=CC=CC=C4C5=NC6=CC=CC=C6N=C53)N2C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


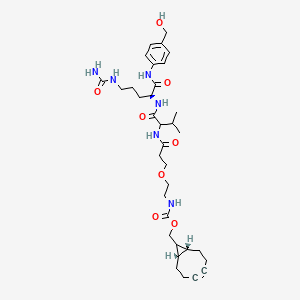

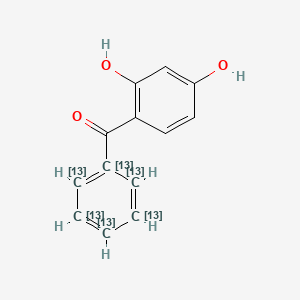


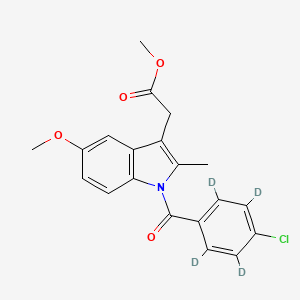
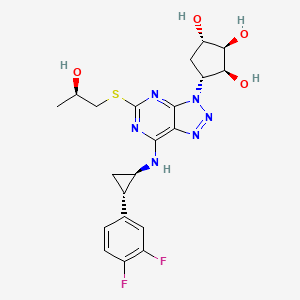

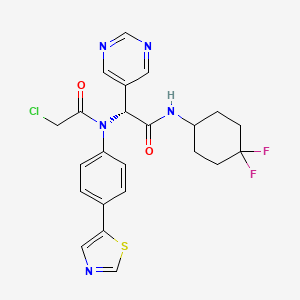
![6-(cyclopropanecarbonylamino)-N-methyl-4-[3-(1-methyl-1,2,4-triazol-3-yl)-2-(trideuteriomethoxy)anilino]pyridazine-3-carboxamide](/img/structure/B15143358.png)
